molecular formula C13H17N B12661384 Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- CAS No. 134123-91-4

Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl-

Cat. No.: B12661384
CAS No.: 134123-91-4
M. Wt: 187.28 g/mol
InChI Key: JQDUZORSCPYCKV-UHFFFAOYSA-N
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Description

Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- is an organic compound with the molecular formula C13H17N. It is a derivative of benzenepropanenitrile, characterized by the presence of an ethyl group and two methyl groups attached to the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- typically involves the reaction of benzenepropanenitrile with ethyl and methyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzenepropanenitrile reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanenitrile
  • Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl-
  • Benzenepropanenitrile, 4-ethyl-alpha,alpha-dimethyl-

Uniqueness

Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired .

Properties

CAS No.

134123-91-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(2-ethylphenyl)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C13H17N/c1-4-11-7-5-6-8-12(11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3

InChI Key

JQDUZORSCPYCKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C)(C)C#N

Origin of Product

United States

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